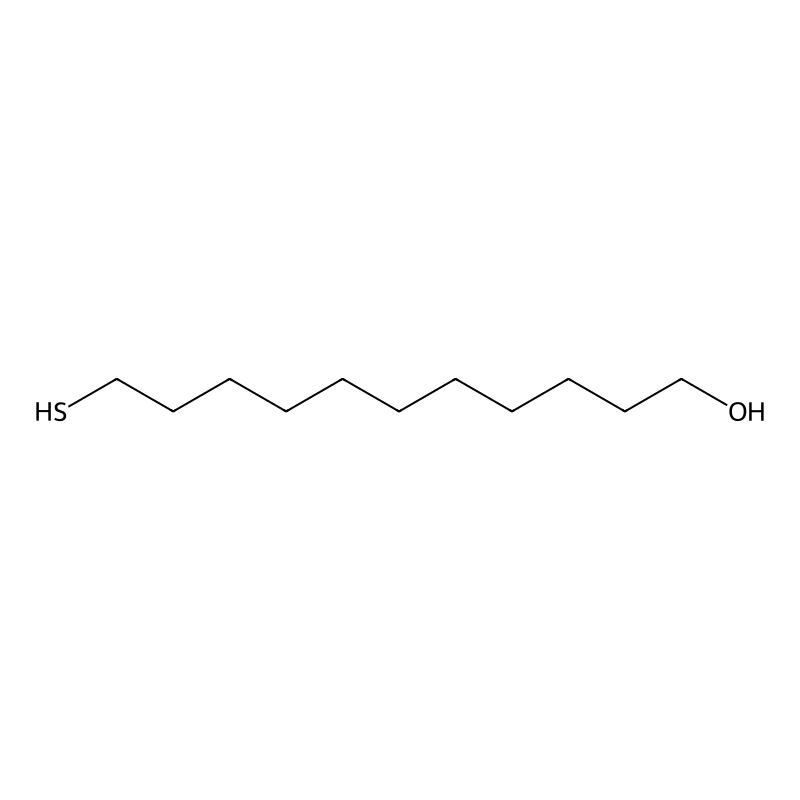

11-Mercapto-1-undecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

self-assembled monolayers SAMs fundamentals

The Fundamentals of SAMs

A molecule designed to form a SAM typically has three key parts, as shown in the diagram below:

Molecular architecture of a self-assembled monolayer.

- Head Group: This part chemisorbs (forms a strong chemical bond) onto a specific substrate. The choice of head group and substrate is critical. A classic and widely used example is the bond between a thiol (-SH) head group and a gold surface [1] [2].

- Spacer Chain: The middle part of the molecule (often an alkyl chain) contributes to the stability of the monolayer through van der Waals interactions between adjacent chains. This interaction drives the molecules to pack closely together, forming a highly ordered, crystalline-like structure [1].

- Terminal Group: This is the outer-facing part of the monolayer. By selecting different terminal groups (e.g., methyl (-CH₃), carboxyl (-COOH), or amine (-NH₂)), scientists can precisely control the surface's properties, such as its wettability, reactivity, and ability to bind other molecules [3] [2].

Formation and Characterization of SAMs

The process of creating SAMs is straightforward but requires careful control to form high-quality, defect-free layers.

A Standardized Experimental Protocol

One established protocol for forming alkanethiol SAMs on gold is as follows [4]:

- Substrate Cleaning: Prior to SAM formation, the gold-coated substrate (e.g., a QCM crystal) is rigorously cleaned with a freshly prepared piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% w/w hydrogen peroxide). Warning: Piranha solution is highly corrosive and explosive when mixed with organic solvents; it must be handled with extreme care.

- SAM Formation: The clean gold substrate is immersed in a 2 mM ethanolic solution of the desired alkanethiol (e.g., HS-(CH₂)₁₁-CH₃ for a methyl-terminated surface) for 24 hours at room temperature.

- Rinsing and Drying: After self-assembly, the modified substrate is removed from the solution and rinsed for 120 seconds in ethanol in a sonicating bath to remove physisorbed molecules. It is then dried under a stream of nitrogen gas.

The resulting monolayer can be characterized by its contact angle, which is a measure of surface wettability. For example, SAMs with -CH₃, -NH₂, -OH, and -COOH terminal groups have contact angles of approximately 101°, 35°, 11°, and 50°, respectively [4].

The diagram below illustrates the complete workflow from substrate preparation to characterization:

General workflow for preparing and characterizing a self-assembled monolayer.

Key Alkanethiol SAM Systems and Characterization Techniques

To effectively work with SAMs, it is useful to be familiar with common systems and analysis methods. The tables below summarize this information.

Common Alkanethiol-on-Gold SAM Systems

| Terminal Group | Example Molecule | Contact Angle (°) | Surface Property |

|---|---|---|---|

| Methyl (-CH₃) | HS-(CH₂)₁₁-CH₃ | 101 ± 1 [4] | Hydrophobic |

| Amino (-NH₂) | HS-(CH₂)₆-NH₂ | 35 ± 1 [4] | Hydrophilic, Positively Charged |

| Carboxyl (-COOH) | HS-(CH₂)₅-COOH | 50 ± 1 [4] | Hydrophilic, Negatively Charged |

| Hydroxyl (-OH) | HS-(CH₂)₆-OH | 11 ± 1 [4] | Hydrophilic |

Common Techniques for Characterizing SAMs

| Technique | Primary Use | Key Information Obtained |

|---|---|---|

| Contact Angle Goniometry [4] | Wettability Analysis | Measures surface energy and hydrophobicity/hydrophilicity. |

| X-ray Photoelectron Spectroscopy (XPS) | Chemical Composition | Identifies elemental composition and chemical states of atoms in the SAM. |

| Fourier Transform-Infrared Reflection Absorption Spectroscopy (FT-IRRAS) [1] | Molecular Structure & Order | Reveals chemical functional groups and molecular conformation (e.g., trans/gauche ratios in alkyl chains). |

| Scanning Tunneling Microscopy (STM) [2] | Structural Morphology | Resolves the nanoscale structure, packing, and defects of the SAM in real space. |

| Electrochemical Impedance Spectroscopy (EIS) [5] | Electrical Properties | Measures the capacitance and resistance of the SAM layer, useful for sensor development. |

Applications in Drug Development and Biomedicine

SAMs offer a versatile platform for advancing biomedical technologies, particularly in biosensing and drug delivery.

- Biosensors and Diagnostics: SAMs are crucial for creating highly sensitive and specific biosensors. They provide a well-defined interface to immobilize enzymes, antibodies, or DNA aptamers on electrode surfaces [3] [6]. For instance, a SAM of thiol-terminated DNA aptamers on gold nanoparticles can be used within a microfluidic chip to detect circulating tumor cells, aiding in cancer diagnosis [3].

- Targeted Drug Delivery: SAMs can functionalize the surface of nanoparticles to create advanced drug delivery systems. A SAM coating can improve the nanoparticle's stability, dispersibility, and biocompatibility [7]. Furthermore, the terminal groups can be conjugated with therapeutic agents or targeting ligands. This allows for controlled release of drugs, often in response to specific stimuli like the acidic environment of a tumor [3] [7]. An example is the conjugation of the anticancer drug Nintedanib to magnetic nanospheres functionalized with an aminopropyltriethoxysilane (APTES) monolayer, enabling a controlled release profile [3].

- Biomedical Implants: SAMs can modify the surface of implants (e.g., titanium) to promote biocompatibility, enhance integration with bone tissue, and impart anti-infective properties [3]. For example, self-assembled monolayers of strontium- and zinc-phytic acid complexes on titanium have shown promising results in promoting bone cell adhesion and proliferation [3].

References

- 1. Self Assembled Monolayer - an overview [sciencedirect.com]

- 2. Structure and growth of self-assembling monolayers [sciencedirect.com]

- 3. Applications of Self-Assembled Monolayers [ossila.com]

- 4. Preparation of self-assembled monolayers (SAMs) [bio-protocol.org]

- 5. Modeling of self-assembled monolayers (SAMs) ... [sciencedirect.com]

- 6. Self-assembled monolayers for biosensors [pubmed.ncbi.nlm.nih.gov]

- 7. Advanced drug delivery via self-assembled monolayer- ... [aimspress.com]

how do self-assembled monolayers form on gold

The Formation Mechanism of SAMs

The formation of a SAM is not instantaneous but occurs through distinct, sequential stages [1]. The diagram below illustrates this multi-step process from initial adsorption to final crystalline monolayer.

Process of SAM formation on gold.

The initial chemisorption step is rapid, with molecules quickly anchoring to the gold surface through their head groups. For alkanethiols, this involves the loss of hydrogen, forming a strong thiolate-gold bond [2] [1]. Following adsorption, a slower organization phase begins where molecules reorganize into a more ordered state, driven by van der Waals forces between the molecular chains [1]. This results in a densely packed, crystalline-like monolayer where the molecules are tilted relative to the surface.

Key Experimental Protocols

Sample Preparation

A standard protocol for forming a SAM on a flat gold substrate involves several critical steps [1]:

- Substrate Preparation: A clean, flat gold surface is essential. Gold substrates are typically prepared by thermal evaporation onto a solid support (like silicon or glass) and may be annealed to create large, atomically flat terraces with a (111) crystal structure.

- SAM Formation Solution: The adsorbate molecules (e.g., 1-hexadecanethiol) are dissolved in a suitable solvent, most commonly ethanol, at a typical concentration range of 0.1 to 10 mM.

- Assembly Process: The clean gold substrate is immersed in the thiol solution. Assembly can occur within minutes, but highly ordered monolayers often require an incubation period of 12 to 72 hours at room temperature. The substrate is then removed, rinsed thoroughly with pure solvent to remove physisorbed molecules, and dried with an inert gas.

Characterization Techniques

A combination of techniques is used to verify the successful formation, structure, and properties of the SAM [1]:

| Technique | Primary Information Obtained |

|---|---|

| Ellipsometry / XPS | Monolayer thickness and chemical composition. |

| Contact Angle Goniometry | Surface wettability and energy, indicating the nature of the terminal group. |

| STM / AFM | Molecular-scale order, packing structure, and nanoscale defects. |

| FTIR / RAIRS | Molecular orientation and conformation of the chains within the SAM. |

Critical Factors and Common Challenges

Several factors are crucial for forming high-quality, reproducible SAMs [1]:

- Substrate Cleanliness: Any contamination will prevent uniform SAM formation.

- Oxygen-Free Environment: Preparing SAMs in an inert atmosphere (e.g., nitrogen or argon glovebox) prevents oxidation of thiols and the gold surface, which can introduce disorder.

- Solvent Purity: High-purity, anhydrous solvents are necessary to avoid competing reactions.

Common challenges include domain boundaries and etch pits (monatomic vacancy islands in the gold substrate), which are intrinsic to the thermodynamics of the formation process [1].

References

Core Mechanisms of Alkyl Chain Length Effects

The degree of order in a SAM is determined by the interplay of several factors, which are directly influenced by the alkyl chain length.

- Inter-Chain van der Waals Forces: Longer alkyl chains increase the total van der Waals contact area between neighboring molecules. This results in stronger inter-chain interactions, which provide a greater driving force for the system to overcome kinetic barriers and form a tightly packed, crystalline-like structure [1]. Shorter chains have weaker dispersive forces, often leading to more disordered, liquid-like phases [2].

- Chain-Substrate Interaction Energy: The energy gain from the formation of a chemical bond between the headgroup (e.g., thiol or selenol) and the substrate is a fixed value per molecule. As the chain lengthens, the total stabilization energy from inter-chain interactions increases, making the overall self-assembly process more thermodynamically favorable and driving the system toward higher order [1].

- Molecular Mobility and Alkyl Chain Symmetry: The ability of molecules to diffuse and reorganize on the surface is crucial for forming large, defect-free domains. Longer chains can have slower kinetics. Furthermore, studies on related systems like vesicular bilayers have shown that symmetry in alkyl chain length between mixed components promotes better molecular packing and higher stability by facilitating a more uniform interfacial structure [2].

The table below summarizes the general impact of increasing alkyl chain length on key SAM properties.

| Property | Effect of Increasing Alkyl Chain Length |

|---|---|

| Van der Waals Interactions | Increases significantly, promoting order [1] |

| Thermal Stability | Increases (higher desorption temperature) [3] |

| Molecular Packing Density | Typically increases [3] |

| Formation Kinetics | Can slow down due to reduced molecular mobility |

| Domain Size | Generally increases, leading to larger ordered domains [3] |

Experimental Evidence & Structural Data

The following table compiles key quantitative and structural observations from experimental studies on how alkyl chain length dictates SAM organization.

| System / Observation | Technical Method(s) | Key Findings on Chain Length & Order |

|---|---|---|

| C8Se on Au(111) [3] | Scanning Tunneling Microscopy (STM) | Vapor deposition formed highly ordered phases. A denser (√3 × √23)rect structure (23.3 Ų/molecule) was achieved with longer deposition, surpassing the initial (2 × 2√7)rect structure (28.9 Ų/molecule). |

| Mixed Surfactant Monolayers [2] | Langmuir Trough, IRRAS, BAM | In mixed ion pair amphiphile (HTMA-DS) and double-chained surfactant (DXDAB) systems, the alkyl chain length of DXDAB critically affected molecular packing. Mismatched chain lengths led to disordered monolayers and molecular "ejection". |

| Nonionic Surfactant Monolayers [4] | Specular Neutron Reflectivity | In mixed monolayers of C10E6 and C14E6, different alkyl chain lengths altered the packing, causing changes in the relative positions of both the alkyl and ethylene oxide chains at the air-water interface. |

| Rigid Rod Model vs. MD Simulation [1] | Statistical Mechanical Model, Molecular Dynamics (MD) | Confirmed that for standing-phase SAMs, increased surface density (molecules/area) is the primary driver of order. Chain-chain interactions, which are strengthened by longer chains, are a key component of this densification. |

Key Experimental Protocols for Investigation

To study these effects in SAMs, several surface-sensitive techniques are routinely employed. Here are detailed methodologies for two critical approaches:

Langmuir Monolayer Analysis: This technique uses a Langmuir-Blodgett trough to model the behavior of SAM precursors at an air-water interface [2].

- Sample Preparation: The molecule of interest (e.g., an ion pair amphiphile or surfactant) is dissolved in a volatile organic solvent mixture (e.g., chloroform, or ethanol/hexane).

- Monolayer Formation: The solution is carefully spread onto the aqueous subphase (typically pure water or a buffer) in the trough. The solvent is allowed to evaporate completely, leaving a monolayer of molecules at the interface.

- Compression and Isotherm Measurement: Movable barriers slowly compress the monolayer while a sensor continuously records the surface pressure (π). This generates a surface pressure-area (π-A) isotherm, a plot of surface pressure versus the average area available per molecule.

- Data Interpretation: The shape and features of the isotherm reveal information about phase transitions (gas, liquid-expanded, liquid-condensed), molecular lift-off area, collapse pressure, and intermolecular interactions within the monolayer.

Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS provides molecular-level information about chain conformation and orientation in the monolayer [2].

- Setup: The IR beam is directed onto the Langmuir monolayer at a shallow angle of incidence (e.g., 80° from the surface normal).

- Spectral Collection: IR spectra are collected in situ during monolayer compression. The key vibrational band of interest is the antisymmetric methylene stretching vibration (νa-CH2), which appears around 2920 cm⁻¹.

- Analysis:

- Wavenumber Shift: A shift in the νa-CH2 band from higher wavenumbers (∼2922 cm⁻¹, gauche defects) to lower wavenumbers (∼2918 cm⁻¹, all-trans conformation) indicates increasing alkyl chain order and tight packing.

- Intensity Change: The reflectance-absorbance (RA) intensity of this band can be quantified to estimate the loss of free molecules from the interface, providing another measure of monolayer stability and packing efficiency.

Relationship Between Factors and Experimental Workflow

The diagram below illustrates the logical relationship between the core factors influencing SAM order and how they are probed experimentally.

Research workflow for analyzing alkyl chain effects on SAMs

Key Insights for Research Applications

For researchers and professionals in drug development, applying these principles is crucial for designing functional surfaces.

- Prioritize Chain Length Matching: In mixed-component SAMs or when incorporating surfactants into bilayers (e.g., for vesicle stabilization), using molecules with symmetrical or closely matched alkyl chain lengths is critical. Mismatched chains disrupt molecular packing, leading to defects, reduced stability, and potential ejection of shorter-chain components [2].

- Optimize Beyond Solution Deposition: For the highest quality SAMs, particularly with selenolates, consider vapor deposition techniques. This method eliminates the negative effects of solvents, which can hinder molecular reorganization and lead to poorly ordered films [3].

- Leverage Multiple Techniques: No single method provides a complete picture. Combine Langmuir trough analysis (for thermodynamic properties and intermolecular interactions) with IRRAS (for conformational order) and high-resolution microscopy like STM (for nanoscale structure) to fully characterize your SAMs [2] [3].

References

- 1. Performance of a rigid rod statistical mechanical treatment to predict... [link.springer.com]

- 2. Probing the alkyl chain length effects on molecular packing ... [sciencedirect.com]

- 3. Formation and Structure of Highly Ordered Self-Assembled ... [pmc.ncbi.nlm.nih.gov]

- 4. The structure of mixed nonionic surfactant monolayers at ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of Gold Surfaces with 11-Mercapto-1-undecanol for Controlled DNA Immobilization

Introduction

11-Mercapto-1-undecanol (MCU) is a short-chain alkylthiol compound featuring a hydroxyl-terminated group that serves as an excellent surface diluent in constructing mixed self-assembled monolayers (SAMs) on gold surfaces. Its ability to precisely control the surface environment makes it particularly valuable for DNA immobilization applications in biosensing and diagnostic platforms. MCU functions as a backfilling agent that modulates immobilized biomolecule density and orientation, thereby reducing nonspecific binding and enhancing hybridization efficiency [1]. These application notes provide detailed methodologies for employing MCU to create optimized DNA-functionalized gold surfaces for research and diagnostic applications.

Key Applications and Rationale

Primary Applications

- DNA Microarray and Biosensor Development: MCU creates well-defined mixed monolayers that improve DNA probe orientation and accessibility for target hybridization [1].

- Surface Plasmon Resonance (SPR) Platforms: The controlled surface chemistry enabled by MCU functionalization enhances the sensitivity and specificity of SPR-based detection systems [1].

- Antibacterial Nanotherapeutics: Gold nanoparticles functionalized with MCU and antibiotics show enhanced efficacy against antibiotic-resistant bacteria and biofilms [2].

- Drug Delivery Systems: MCU-functionalized gold nanoparticles serve as promising carriers for therapeutic agents, offering improved biocompatibility and targeted delivery [2] [3].

Mechanism of Action

MCU operates through a dual mechanism on gold surfaces:

- Surface Displacement: Incorporates into pre-formed DNA monolayers and progressively displaces adsorbed DNA molecules with extended exposure time [1].

- Molecular Reorientation: Promotes a more upright orientation of DNA oligomers, moving terminal functional groups away from the gold substrate to reduce quenching effects and enhance molecular accessibility [1].

Table 1: Comparative Analysis of MCU Functionalization Benefits

| Aspect | Before MCU Treatment | After MCU Treatment | Impact on Performance |

|---|---|---|---|

| DNA Surface Coverage | High density, crowded | Controlled, reduced density | Enhanced target accessibility [1] |

| DNA Orientation | Lay-down configuration, nucleotide bases parallel to surface | Upright position | Reduced nonspecific binding [1] |

| Fluorescence Signal | Low due to substrate quenching | Significantly increased | Improved detection sensitivity [1] |

| Hybridization Efficiency | Suboptimal due to steric hindrance | Enhanced | Better diagnostic accuracy [1] |

Experimental Protocols

Substrate Preparation

Table 2: Substrate Preparation Specifications

| Parameter | Specification | Notes |

|---|---|---|

| Substrate Material | Silicon wafers | - |

| Metal Deposition | 10 nm Cr adhesion layer, 80 nm Au | Electron beam evaporation at pressures < 1 × 10⁻⁶ Torr [1] |

| Substrate Cleaning | Standard plasma cleaning | Ensures pristine surface before functionalization |

| Gold Thickness | 80 nm | Optimal for SPR and XPS analysis [1] |

Materials and Reagents

- This compound (MCU) (≥97% purity)

- Thiol-terminated single-stranded DNA (HS-ssDNA)

- 1 M NaCl-TE buffer (1 M NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

- Millipore grade water

- Nitrogen gas (for drying)

Step-by-Step Functionalization Protocol

The following workflow illustrates the complete MCU functionalization process:

3.3.1. Initial DNA Monolayer Formation

- DNA Solution Preparation: Prepare 1 μM HS-ssDNA solution in 1 M NaCl-TE buffer [1].

- Substrate Immersion: Immerse freshly prepared gold-coated substrates in the DNA solution for 5 hours at room temperature [1].

- Rinsing: Remove samples and rinse thoroughly with buffer for 30 seconds followed by Millipore grade water for 1 minute to remove loosely bound DNA [1].

3.3.2. MCU Backfilling Process

- MCU Solution Preparation: Prepare 10 μM MCU in aqueous solution [1].

- Backfilling: Immerse DNA-adsorbed samples in MCU solution for time periods ranging from 30 minutes to 18 hours, depending on desired DNA surface density [1].

- Optimized Time: 30-minute exposure initiates DNA reorientation; longer exposures progressively displace DNA molecules [1].

3.3.3. Post-Treatment and Storage

- Rinsing: Remove samples from MCU solution and rinse thoroughly with Millipore grade water for 1 minute [1].

- Drying: Blow dry with nitrogen gas [1].

- Storage: Store under nitrogen atmosphere until analysis to prevent surface contamination [1].

Characterization and Quality Control

Analytical Techniques

Table 3: Characterization Methods for MCU-Functionalized Surfaces

| Technique | Parameters Measured | Expected Outcomes |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Surface atomic composition (P 2p, C 1s, N 1s, O 1s, S 2p) | Quantitative DNA surface coverage; verification of MCU incorporation [1] |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | DNA orientation via N 1s → π* transition | Nucleotide base rings more parallel to gold surface after MCU treatment [1] |

| Fluorescence Intensity Measurements | Distance between fluorophore and gold surface | Increased fluorescence indicates upright DNA orientation [1] |

| Surface Plasmon Resonance (SPR) | DNA hybridization efficiency | Enhanced target capture capacity in mixed monolayers [1] |

Critical Performance Metrics

- DNA Surface Coverage: XPS quantitation shows progressive decrease in DNA density with increasing MCU exposure time [1].

- Molecular Orientation: Polarization-dependent NEXAFS confirms reorientation of DNA nucleotides toward more parallel alignment with gold surface after MCU incorporation [1].

- Hybridization Efficiency: Optimal MCU backfilling (30 minutes) significantly improves DNA target capture compared to pure DNA monolayers [1].

Troubleshooting and Optimization

Common Issues and Solutions

- Incomplete DNA Displacement: Extend MCU backfilling time up to 18 hours for maximum displacement [1].

- Low Fluorescence Enhancement: Ensure proper MCU concentration (10 μM) and optimize backfill time (30 minutes for initial reorientation) [1].

- Poor Hybridization Efficiency: Verify DNA surface density through XPS analysis; adjust MCU exposure time to achieve optimal probe spacing [1].

Optimization Parameters

- MCU Concentration: 10 μM in aqueous solution provides consistent results [1].

- Temperature: Room temperature (20-25°C) recommended for all steps unless otherwise specified.

- Time Considerations: Balance between DNA orientation improvement (30 minutes) and density control (longer exposures) based on application requirements [1].

Conclusion

The functionalization of gold surfaces with this compound represents a robust methodology for creating precisely engineered DNA interfaces with enhanced performance characteristics. Through controlled backfilling procedures, researchers can manipulate DNA surface density and orientation to optimize biosensing platforms for specific diagnostic applications. The protocols outlined herein provide reproducible methods for achieving consistent surface properties, enabling advances in microarray technology, point-of-care diagnostics, and fundamental studies of DNA-surface interactions.

References

Comprehensive Application Notes and Protocols: 11-Mercapto-1-undecanol Self-Assembled Monolayers for Advanced Biosensing Applications

Introduction to Self-Assembled Monolayers (SAMs) in Biosensing

Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces represent a foundational technology in modern biosensor development, enabling precise control over the molecular interface between sensing platforms and biological analytes. The spontaneous assembly of thiol-containing molecules on gold surfaces through strong sulfur-gold bonds (approximately 45 kcal/mol) creates stable, ordered monolayers with tunable chemical properties [1]. This phenomenon, first discovered in the 1980s, has revolutionized surface engineering for biological applications by providing a simple yet powerful method to create functional interfaces with specific chemical properties [1]. Among these thiol compounds, 11-Mercapto-1-undecanol has emerged as a particularly valuable component in biosensor design due to its hydroxyl terminal group that provides a hydrophilic surface conducive to biological recognition events.

The significance of SAMs in biosensing stems from their ability to create well-defined, reproducible interfaces that can be systematically modified with various biological recognition elements. SAM formation is driven by multiple molecular interactions: the strong chemisorption of thiol groups to gold, followed by the organization of alkyl chains through van der Waals interactions, which leads to the formation of a crystalline-like monolayer structure [1]. For alkanethiols, chains of at least ten carbons (such as this compound) form highly ordered monolayers as the hydrophobic interactions between methylene groups overcome molecular rotational freedom [1]. The resulting platforms provide exceptional versatility for immobilizing antibodies, DNA, peptides, and other biorecognition elements through appropriate functional head groups, making them indispensable in electrochemical, optical, and acoustic biosensors.

Technical Application Notes

Fundamental Properties and Advantages of this compound SAMs

This compound belongs to the class of ω-functionalized alkanethiols that form highly ordered SAMs on gold surfaces. The molecule consists of three key regions: (1) a thiol group for covalent attachment to gold surfaces, (2) an eleven-carbon alkyl chain that facilitates chain-chain interactions and monolayer stability, and (3) a terminal hydroxyl group that provides a hydrophilic interface [1]. The hydroxyl termination creates a surface that resists nonspecific protein adsorption while allowing for further chemical modification through standard conjugation chemistry. This combination of features makes this compound particularly valuable in biosensor applications where controlled presentation of biorecognition elements is essential.

The formation of high-quality SAMs depends critically on molecular purity, as even small amounts of thiol-containing contaminants can significantly disrupt monolayer order and functionality. Studies have demonstrated that contaminants like thioacetic acid at concentrations as low as 1% can cause substantial disorder in SAM structure, evidenced by increased gold signal in ESCA analysis due to reduced monolayer thickness [1]. For this reason, high-purity reagents (≥99%) are essential for reproducible biosensor fabrication. Additionally, the assembly time must be sufficient for molecular reorganization—while initial monolayer formation occurs within minutes to hours, optimal molecular ordering typically requires 12-24 hours [1].

Electrode Selection and Pretreatment Protocols

Gold screen-printed electrodes (SPEs) have become the platform of choice for commercial biosensor applications due to their disposability, reproducibility, and integrated electrode systems. Unlike traditional disk electrodes that require separate counter and reference electrodes, SPEs incorporate all three electrodes on a single substrate, simplifying electrochemical setup and enabling miniaturization [2]. The Metrohm BT220 gold SPE system has been extensively validated for biosensor applications, with numerous studies establishing optimized pretreatment protocols.

Electropolishing in sulfuric acid solution is the most critical step for preparing reproducible gold surfaces. This electrochemical pretreatment removes contaminants and oxides, ensuring consistent SAM formation. Based on systematic studies of the Metrohm BT220 system, the following optimized parameters have been established:

Table 1: Optimized Electropolishing Parameters for Metrohm BT220 Gold SPE

| Parameter | Optimal Setting | Acceptable Range | Notes |

|---|---|---|---|

| H₂SO₄ Concentration | 0.5 M | 0.1-0.5 M | Higher concentrations provide more reproducible surfaces |

| Potential Range | -0.2 to +1.3 V | -0.2 to +1.2 V 0.0 to +1.6 V | Must encompass gold oxidation and reduction peaks |

| Scan Rate | 0.1 V/s | 0.05-0.1 V/s | Slower rates may improve surface uniformity |

| Number of Cycles | Until stable reduction peak | 6-30 cycles | Cycle number should ensure consistent gold reduction current (RSD <2.9% for capacitance) |

| Additional Notes | Electrodes should be rinsed with ethanol and water before CV, dried under N₂ | Avoid ethanol after pretreatment; use external reference in some cases |

Recent research has demonstrated that the number of cyclic voltammetry (CV) cycles should be determined by monitoring the gold reduction peak current rather than using a fixed cycle count. This approach ensures that all electrodes reach the same electrochemical surface state, resulting in remarkably low relative standard deviations for capacitance (below 2.9%) and active surface area (below 1.9%) [2]. Additionally, users should be aware that the reference electrode incorporated in SPEs may be unstable in certain solutions (e.g., ferricyanide/ferrocyanide), and these electrodes should not be used with ethanol-containing solutions after pretreatment, as ethanol can damage the integrated reference [2].

SAM Formation and Characterization

The formation of high-quality mixed self-assembled monolayers using this compound in combination with functional thiols has been successfully demonstrated in multiple biosensing platforms. In these mixed SAMs, this compound serves as a matrix-forming molecule that controls surface packing density and prevents nonspecific binding, while a second thiol with specific functionality (e.g., carboxy, amino, or boronic acid groups) provides sites for biorecognition element immobilization.

Table 2: Documented Mixed SAM Formulations for Biosensing Applications

| Application Target | SAM Composition | Molar Ratio | Immobilization Strategy | Detection Method | Reference |

|---|---|---|---|---|---|

| Carcinoembryonic Antigen (CEA) | APBA-MUA + this compound | Not specified | Glycoprotein antibody recognition via phenylboronic acid | Amperometric | [3] |

| Carbohydrate-binding Proteins | Various glycopeptides + this compound | Various ratios | Direct glycopeptide immobilization | Surface Plasmon Resonance (SPR) | [4] |

| General Protein Detection | 11-mercaptoundecanoic acid + this compound | Various ratios | EDC/NHS chemistry to amine-containing proteins | Electrochemical | [2] [1] |

The formation of mixed SAMs follows a well-established protocol: cleaned gold substrates are immersed in ethanolic solutions containing precisely controlled ratios of thiol compounds for 12-24 hours at room temperature. The resulting monolayers are then rinsed thoroughly with ethanol and water to remove physisorbed material. For electrochemical biosensors, characterization typically includes electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) using standard redox probes such as ferricyanide/ferrocyanide to assess monolayer quality and density. For SPR platforms, the shift in resonance angle provides quantitative information about monolayer formation and subsequent binding events [4].

Performance Data and Characterization

Analytical Performance of SAM-Based Biosensors

Biosensors incorporating this compound in their SAM design have demonstrated excellent analytical performance across multiple detection platforms. The reusable electrochemical immunosensor for carcinoembryonic antigen (CEA) exemplifies the capabilities of these interfaces, achieving a detection limit of 1.1 ng mL⁻¹ with a linear range of 2.5 to 40.0 ng mL⁻¹ [3]. This sensor exhibited remarkable regeneration capability, maintaining consistent performance (RSD of 7.1%) through four complete measurement-regeneration cycles by leveraging the reversible binding between phenylboronic acid and glycoprotein antibodies [3]. The regeneration process employed either an acidic buffer or sorbitol solution to disrupt the boronic acid-sugar interaction without damaging the SAM integrity.

In SPR-based biosensing for carbohydrate-binding proteins, mixed SAMs containing this compound enabled exceptional sensitivity, achieving detection limits of 0.13 nM for Ricinus communis agglutinin (RCA120) and 0.9 nM for human galectin-1 [4]. The performance of these platforms was optimized by systematically varying the ratio of this compound to carboxylic acid-terminated thiols in the mixed monolayer, demonstrating how careful control of SAM composition directly influences biosensor sensitivity. The anti-fouling properties of the hydroxyl-terminated interface were particularly valuable in these applications, minimizing nonspecific binding that could interfere with sensitive detection.

Comparison with Alternative Surface Chemistries

The unique advantages of this compound SAMs become apparent when compared with other surface chemistry approaches. Unlike single-component SAMs that offer limited functionality, mixed SAMs incorporating this compound provide both specific binding sites and resistance to nonspecific adsorption. Compared to polymer-based coatings, these SAMs offer superior molecular-level control over binding site orientation and density. Furthermore, the well-defined nature of alkanethiol SAMs on gold enables more precise characterization and quality control than many alternative surface modification strategies.

Advanced Biosensor Configurations

Specialized SAM Formulations

Beyond basic mixed monolayers, several specialized SAM formulations incorporating this compound have been developed for specific biosensing applications. Reversible biosensors represent a particularly advanced implementation, where the SAM is designed to allow repeated binding and release of recognition elements. The phenylboronic acid-based interface described in Table 2 exemplifies this approach, where the reversible covalent interaction between boronic acid and sugar moieties on antibodies enables sensor regeneration without compromising the underlying SAM integrity [3]. This design strategy significantly advances the economic viability of biosensors by enabling multiple measurements with a single device.

Nanomaterial-enhanced SAMs represent another frontier in biosensor development. The integration of gold nanoparticles, graphene assemblies, carbon nanotubes, and magnetic nanoparticles with SAM-functionalized interfaces has created synergistic systems that amplify detection signals while maintaining the specificity provided by the biological recognition elements [5]. In these configurations, this compound often serves as a stabilizing layer that prevents nanoparticle aggregation while facilitating contact with biological analytes in solution. The unique electronic and optical properties of these nanomaterials, combined with the molecular precision of SAMs, have enabled biosensors with exceptional sensitivity and novel detection modalities.

Experimental Protocols

Protocol 1: Formation of Mixed Self-Assembled Monolayers on Gold SPEs

This protocol describes the formation of mixed SAMs containing this compound and a functional thiol (11-mercaptoundecanoic acid) on gold screen-printed electrodes for biosensor applications.

Materials and Reagents:

- Metrohm BT220 gold screen-printed electrodes (or equivalent)

- This compound (≥99% purity)

- 11-Mercaptoundecanoic acid (≥99% purity)

- Absolute ethanol (≥99.8%)

- Sulfuric acid (0.5 M)

- Nitrogen gas (high purity)

- Deionized water (18.2 MΩ·cm)

Procedure:

Electrode Pretreatment:

- Connect the gold SPE to the potentiostat and immerse in 0.5 M H₂SO₄ solution.

- Perform cyclic voltammetry scanning between -0.2 V and +1.3 V at a scan rate of 0.1 V/s.

- Continue cycling until the gold reduction peak current stabilizes (typically 10-30 cycles).

- Remove the electrode from the sulfuric acid solution and rinse thoroughly with deionized water.

- Dry the electrode under a stream of nitrogen gas.

SAM Solution Preparation:

- Prepare a 1 mM total thiol concentration solution in absolute ethanol.

- Use a molar ratio of 1:4 for 11-mercaptoundecanoic acid:this compound for general protein immobilization applications.

- Adjust the ratio based on the desired surface density of functional groups (see Table 2 for application-specific ratios).

SAM Formation:

- Immerse the pretreated gold SPE in the SAM solution, ensuring complete coverage of the working electrode.

- Incubate for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation.

- After incubation, remove the electrode from the SAM solution and rinse thoroughly with absolute ethanol to remove physisorbed thiols.

- Dry under a gentle stream of nitrogen gas.

Quality Control:

- Characterize the modified electrode by electrochemical impedance spectroscopy in 5 mM K₃Fe(CN)₆/K₄Fe(CN)₆ in 0.1 M KCl.

- A well-formed SAM should show increased charge transfer resistance compared to bare gold.

- Alternatively, use cyclic voltammetry with the same redox probe to verify monolayer formation by decreased peak currents.

Protocol 2: Construction of a Reusable Electrochemical Immunosensor

This protocol details the construction of a reusable immunosensor for carcinoembryonic antigen (CEA) based on phenylboronic acid-functionalized SAMs, adapted from the work described in [3].

Materials and Reagents:

- Gold SPE with pre-formed mixed SAM (from Protocol 1)

- 3-aminophenylboronic acid (APBA)

- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS)

- Horseradish peroxidase-conjugated anti-CEA antibody (HRP-anti-CEA)

- Carcinoembryonic antigen standards

- Phosphate buffer saline (PBS, 0.01 M, pH 7.4)

- Regeneration solution (0.1 M glycine-HCl, pH 2.5, or 0.1 M sorbitol)

Procedure:

Phenylboronic Acid Integration:

- Activate the carboxylic acid groups on the mixed SAM by incubating with 50 mM EDC and 20 mM NHS in water for 30 minutes.

- Rinse the electrode with deionized water to remove excess EDC/NHS.

- Incubate with 5 mM 3-aminophenylboronic acid in PBS for 2 hours at room temperature.

- Rinse thoroughly with PBS to remove unbound APBA.

Antibody Immobilization:

- Incubate the APBA-functionalized electrode with HRP-anti-CEA solution (diluted in PBS according to manufacturer's recommendation) for 1 hour at room temperature.

- The boronic acid groups will specifically bind to sugar moieties on the antibody glycoprotein.

- Rinse with PBS to remove unbound antibody.

Electrochemical Measurement:

- Immerse the functionalized electrode in PBS containing H₂O₂ (1 mM) and thionine (0.1 mM) as electron transfer mediator.

- Incubate with CEA standard or sample for 30 minutes at room temperature.

- Measure the amperometric response at an applied potential of -0.2 V vs. the on-chip reference electrode.

- The formation of immunocomplex partially inhibits access to the HRP active center, resulting in decreased electrocatalytic current proportional to CEA concentration.

Sensor Regeneration:

- After measurement, incubate the electrode in regeneration solution (0.1 M glycine-HCl, pH 2.5, or 0.1 M sorbitol) for 5 minutes to dissociate the immunocomplex.

- Rinse with PBS before the next measurement cycle.

- The regenerated sensor can be reused for additional measurements with consistent performance (RSD 7.1% for 4 cycles).

Troubleshooting and Optimization Guidelines

Common Issues and Solutions:

- High nonspecific binding: Increase the proportion of this compound in the mixed SAM to create a more effective anti-fouling surface.

- Poor electrochemical response: Verify SAM quality through EIS and CV characterization; ensure proper electrode pretreatment.

- Inconsistent regeneration: Optimize regeneration solution composition and incubation time; sorbitol solutions may be gentler than acidic buffers for maintaining antibody functionality.

- Low sensitivity: Adjust the ratio of functional thiol to this compound to optimize binding site density while maintaining low nonspecific binding.

Optimization Strategies:

- Systematically vary the ratio of functional thiol to this compound to find the optimal balance between binding capacity and nonspecific adsorption.

- Fine-tune the electropolishing parameters based on the specific electrode batch to ensure consistent starting surfaces.

- For reusable sensors, perform multiple regeneration cycles during optimization to assess long-term stability.

Visual Workflows

The following diagrams illustrate key experimental workflows and biosensor architectures using this compound SAMs.

Diagram 1: Comprehensive workflow for biosensor fabrication using mixed SAMs containing this compound, highlighting key steps from electrode preparation to measurement and regeneration.

Diagram 2: Molecular architecture of a reusable immunosensor showing the mixed SAM interface with this compound, phenylboronic acid linker, and antibody-antigen recognition complex that generates the detection signal.

Conclusion

The integration of This compound into self-assembled monolayers for biosensing applications provides a robust, versatile platform for creating highly sensitive and specific biological detection systems. Through precise control of surface chemistry using mixed SAM formulations, researchers can tailor interfaces to optimize biorecognition element orientation, minimize nonspecific binding, and enable novel sensing modalities such as reusable biosensors. The standardized protocols and troubleshooting guidelines presented here offer researchers a solid foundation for implementing these advanced interfaces in diverse biosensing applications, from clinical diagnostics to environmental monitoring. As biosensor technology continues to evolve, the molecular-level control afforded by well-designed SAM systems will remain essential for developing next-generation detection platforms with enhanced performance characteristics.

References

- 1. - Self Monolayers: Advantages of Pure Alkanethiols Assembled [sigmaaldrich.com]

- 2. Surface analysis of Metrohm BT220 screen-printed ... [pmc.ncbi.nlm.nih.gov]

- 3. A reusable electrochemical immunosensor for carcinoembryonic... [pubmed.ncbi.nlm.nih.gov]

- 4. The application of neoglycopeptides in the development of sensitive... [dspace.library.uu.nl]

- 5. Emerging nanomaterials for improved biosensing [sciencedirect.com]

Comprehensive Application Notes and Protocols: Creating Functional Surfaces with 11-Mercapto-1-undecanol

Introduction to 11-Mercapto-1-undecanol and Its Molecular Properties

This compound (CAS Registry Number: 73768-94-2) is a bifunctional organic compound that has become indispensable in surface science and biomedical engineering. This molecule consists of an 11-carbon alkyl chain terminated with a thiol group (-SH) at one end and a hydroxyl group (-OH) at the opposite end. This unique structure enables the compound to serve as a molecular bridge between inorganic surfaces and biological systems. The thiol group forms strong coordinative bonds with gold and other noble metals, while the hydroxyl terminus provides a platform for further chemical functionalization. This dual functionality makes this compound particularly valuable for creating precisely engineered surfaces with controlled physicochemical properties.

The molecular weight of this compound is 204.37 g/mol, and it typically appears as a white to off-white solid with a melting point ranging from 33-37°C [1]. The compound has a predicted boiling point of 304.0±15.0°C and a density of 0.790 g/mL at 25°C. It shows limited solubility in water but dissolves well in organic solvents such as chloroform, DMSO, and methanol. These physical characteristics make it compatible with various solution-based deposition techniques. The hydroxyl terminus provides a hydrophilic platform that can be further modified through standard conjugation chemistry, enabling the immobilization of biomolecules, therapeutic agents, or additional functional groups to tailor surface properties for specific applications.

Structural Characteristics and Key Properties

The remarkable utility of this compound stems from its specific structural features that enable multiple applications in surface engineering. The extended 11-carbon alkyl chain provides sufficient length for the formation of well-ordered self-assembled monolayers (SAMs) on compatible surfaces. The strong affinity of the thiol group for gold surfaces allows spontaneous formation of stable covalent bonds, creating densely packed, ordered monolayers that effectively modify surface characteristics. Meanwhile, the terminal hydroxyl group confers hydrophilic properties to the surface and serves as a reactive handle for subsequent chemical modifications through esterification, etherification, or other conjugation chemistries.

Table 1: Key Physicochemical Properties of this compound

| Property | Specification | Application Significance |

|---|---|---|

| Molecular Formula | C₁₁H₂₄OS | Balanced hydrophobicity/hydrophilicity |

| Molecular Weight | 204.37 g/mol | Optimal for monolayer formation |

| Melting Point | 33-37°C | Compatible with various processing conditions |

| Boiling Point | 304.0±15.0°C (predicted) | Stable under physiological conditions |

| Density | 0.790 g/mL at 25°C | Suitable for solution-based processing |

| Functional Groups | Thiol (-SH) and hydroxyl (-OH) | Dual functionality for surface binding and modification |

| Solubility | Chloroform, DMSO, methanol (slightly) | Adaptable to different deposition methods |

The bifunctional nature of this compound enables the creation of surfaces with specific interfacial properties. When formed into SAMs, the molecular layer effectively changes the surface energy and wettability of the underlying substrate. Surfaces modified with this compound typically exhibit hydrophilic characteristics, with contact angles measuring approximately 28° [2] or even lower than 10° in some configurations [3]. This hydrophilicity is particularly valuable for biomedical applications where protein adsorption and cell adhesion must be controlled. The hydroxyl-terminated surface can be further functionalized with biomolecules, therapeutic agents, or other functional groups, making this compound an exceptionally versatile building block for advanced materials engineering.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

SAM Formation Mechanism

The formation of self-assembled monolayers using this compound occurs through a spontaneous chemical adsorption process when gold substrates are immersed in dilute solutions of the compound. The thiol group (‑SH) coordinates with gold atoms on the surface, forming strong Au‑S bonds that are nearly covalent in character. This process creates a densely packed, highly ordered molecular layer with the hydrocarbon chains tilted at characteristic angles relative to the surface normal. The terminal hydroxyl groups form the outermost surface of the monolayer, creating a platform that can engage in hydrogen bonding and serve as a substrate for further chemical modification. The quality and packing density of the SAM are influenced by several factors, including immersion time, solution concentration, temperature, and solvent choice.

Extensive research has demonstrated that optimal SAM formation typically occurs with immersion times of 24-48 hours in ethanolic solutions containing 0.1-1.0 mM this compound [4] [5]. Longer immersion times generally result in more ordered and stable monolayers as molecules have sufficient time to reorganize into thermodynamically favorable configurations. Ethanol is commonly used as the solvent due to its ability to dissolve this compound while exhibiting good wetting properties on gold surfaces. The formation process can be performed at room temperature, though slightly elevated temperatures (e.g., 40-50°C) may accelerate the assembly process without compromising monolayer quality.

Surface Characterization Techniques

The successful formation and quality of this compound SAMs must be verified through multiple surface characterization techniques:

Contact Angle Goniometry: This technique measures the wettability of the modified surface. This compound SAMs typically yield advancing contact angles of approximately 28° [2] or even lower, indicating hydrophilic surfaces due to the terminal hydroxyl groups. This represents a significant decrease from the hydrophobicity of bare gold surfaces or methyl-terminated SAMs, which exhibit contact angles around 107° [2].

X-ray Photoelectron Spectroscopy (XPS): XPS confirms the presence of this compound on the surface through the detection of characteristic photoelectron peaks. For SAMs on gold, XPS shows doublet peaks in the S 2p region at 161.9 eV (S 2p₃/₂) and 163.1 eV (S 2p₁/₂), confirming the formation of thiolate species chemically bound to gold surfaces [5]. The ratio between these peak areas is typically 2:1 with a binding energy difference of 1.2 eV.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy provides information about the molecular orientation and ordering within the SAM. The spectra show characteristic absorption bands for C-H stretching vibrations in the alkyl chain (around 2850-2920 cm⁻¹) and O-H stretching (around 3200-3600 cm⁻¹). The position and sharpness of these bands indicate the degree of conformational order within the monolayer.

Atomic Force Microscopy (AFM): AFM measures topographic features and surface roughness at the nanoscale. Studies have shown that surfaces modified with this compound exhibit low surface roughness, with average values (Ra) around 0.394 nm [2], indicating the formation of uniform molecular layers.

Applications in Biosensing and Diagnostic Platforms

Surface Plasmon Resonance (SPR) Biosensors

This compound plays a critical role in the development of sensitive SPR-based biosensors for detecting carbohydrate-binding proteins and other biomolecules. Researchers have successfully created mixed SAMs using different ratios of this compound and 11-mercaptoundecanoic acid on gold sensor chips to optimize the surface for biomolecule immobilization [6]. The hydroxyl-terminated surface provides a biocompatible interface that minimizes non-specific protein adsorption while allowing oriented immobilization of glycopeptide ligands through well-defined conjugation chemistry.

In practical applications, these functionalized biosensors have demonstrated exceptional sensitivity in detecting lectins such as Ricinus communis agglutinin (RCA₁₂₀) and human adhesion/growth-regulatory galectin-1 (h-Gal-1). The detection limit for RCA₁₂₀ was reported to be as low as 0.13 nM, while for h-Gal-1, the detection limit reached 0.9 nM [6]. This high sensitivity enables the detection of trace amounts of biologically important proteins in complex solutions, making these platforms valuable for diagnostic applications. The mixed SAM approach allows fine-tuning of surface properties to optimize binding capacity while maintaining the biological activity of immobilized recognition elements.

PDMS Micro Membrane Biosensors

This compound has been implemented in the development of novel polydimethylsiloxane (PDMS) micro membrane biosensors that operate based on surface stress analysis. These devices consist of a PDMS thin film layer partially coated with gold, which is subsequently functionalized with this compound to create a sensitive recognition surface [7]. When target analytes interact with the functionalized surface, changes in surface stress cause deflection of the membrane, which can be precisely measured using interferometric techniques.

These biosensors have been successfully applied for the detection of E. coli and other biological targets. The functionalization process involves deploying this compound as a standard solution with a concentration of 0.1 mM [7]. Research has shown that surfaces functionalized with this compound exhibit superior performance compared to other SAMs, with studies reporting significant deflection signals upon target binding. The PDMS micro membrane biosensor platform demonstrates good biocompatibility and can achieve detection with high spatial resolution (approximately 1 nm) when paired with white light interferometer-based detection systems [7].

Table 2: Biosensing Applications of this compound Functionalized Surfaces

| Application | Target Analyte | Detection Limit | Key Advantages |

|---|---|---|---|

| SPR Biosensor | Ricinus communis agglutinin | 0.13 nM | High sensitivity, low non-specific binding |

| SPR Biosensor | Human galectin-1 | 0.9 nM | Suitable for complex biological samples |

| PDMS Micro Membrane Biosensor | E. coli | Not specified | Label-free detection, high spatial resolution |

| Surface Stress-Based Biosensor | Various biological interactions | Nanometer-scale deflection measurements | Universal platform, real-time monitoring |

Drug Delivery and Medical Device Applications

Therapeutic Self-Assembled Monolayers (T-SAMs)

This compound serves as a foundational building block for creating therapeutic self-assembled monolayers (T-SAMs) on medical implant surfaces, particularly for cardiovascular and orthopedic applications. Research has demonstrated that hydroxyl-terminated alkanethiol SAMs of this compound can be formed on 316L stainless steel with 48-hour immersion in ethanolic solutions [4]. These functional SAMs provide a robust platform for the covalent attachment of therapeutic agents through their terminal hydroxyl groups.

In proof-of-concept studies, ibuprofen has been successfully attached to this compound SAMs using Novozyme-435 as a biocatalyst in toluene at 60°C for 5 hours [4]. The resulting T-SAMs demonstrated controlled release kinetics, with in vitro studies showing that 14.1 μg of ibuprofen eluted over 35 days—2.7 μg within the first day and the remainder gradually released over the following weeks [4]. This sustained release profile is particularly valuable for medical implants such as coronary stents or orthopedic devices, where localized drug delivery can prevent restenosis or infection without systemic drug exposure. Similar approaches have been used to attach flufenamic acid to SAMs on gold and titanium surfaces, further expanding the therapeutic possibilities [5].

Enhanced Biocompatibility and Tissue Integration

Beyond drug delivery, this compound SAMs can significantly enhance the biocompatibility of medical implants by creating surfaces that favorably interact with biological systems. The hydrophilic nature of hydroxyl-terminated surfaces reduces non-specific protein adsorption and cellular adhesion, which can be advantageous for applications where biofouling must be minimized. Conversely, these surfaces can be further functionalized with specific bioactive molecules to promote desired cellular responses.

Studies investigating the adhesion of mussel foot proteins (Mfps) to SAMs have revealed that this compound creates surfaces with specific interaction profiles. At acidic pH, Mfps adhered only weakly to OH-terminated SAM surfaces through hydrogen bonding (adhesive interaction energy ≤ -0.5 mJ/m²), in contrast to strong adhesion observed on hydrophobic CH₃-terminated SAMs [3]. This controlled interaction with proteins can be leveraged to design surfaces that either resist or promote specific biological interactions. Additionally, research on tissue engineering applications has shown that surface properties, including wettability and functional groups, significantly influence cell attachment and behavior [2], highlighting the importance of this compound in creating tailored biointerfaces.

Experimental Protocols and Methodologies

Standard Protocol for SAM Formation on Gold Surfaces

Materials Required:

- This compound (≥97% purity)

- Absolute ethanol (anhydrous)

- Gold substrates (typically on glass, silicon, or mica templates)

- Cleaning supplies: piranha solution (3:1 H₂SO₄:H₂O₂ - EXTREME CAUTION REQUIRED), nitrogen gas

- Glassware (vials, beakers)

- Sonicator

Procedure:

Substrate Cleaning: Clean gold substrates in freshly prepared piranha solution for 10-15 minutes, then rinse thoroughly with Millipore water and ethanol. (Note: Piranha solution is highly corrosive and reactive; appropriate personal protective equipment and safety protocols must be followed.) Dry substrates under a stream of nitrogen gas.

Solution Preparation: Prepare a 1.0 mM solution of this compound in absolute ethanol. The solution should be prepared fresh or stored under inert atmosphere to prevent oxidation.

SAM Formation: Immerse the clean gold substrates in the this compound solution for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation.

Post-treatment: After immersion, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove physically adsorbed molecules. Dry under a stream of nitrogen gas.

Characterization: Verify SAM quality through contact angle measurements (expected value: ~28°), XPS, or AFM.

This protocol typically produces high-quality SAMs with uniform coverage. For specific applications, variations in concentration (0.1-5.0 mM) and immersion time (12-72 hours) may be optimized.

Protocol for Mixed SAM Formation for Biosensing Applications

Materials Required:

- This compound

- 11-mercaptoundecanoic acid

- Absolute ethanol

- Gold sensor chips

Procedure:

Solution Preparation: Prepare separate 1.0 mM solutions of this compound and 11-mercaptoundecanoic acid in absolute ethanol.

Mixed Solution Preparation: Combine the solutions in the desired ratio (typical ratios range from 1:9 to 9:1 depending on the application) to create mixed SAM precursors [6].

SAM Formation: Immerse clean gold sensor chips in the mixed solution for 24 hours at room temperature.

Rinsing and Drying: Remove chips from the solution, rinse thoroughly with ethanol, and dry under nitrogen.

Biomolecule Immobilization: Activate the surface as needed for immobilization of specific biomolecules (e.g., glycopeptides for lectin sensing).

Mixed SAMs provide tunable surface properties that can be optimized for specific biosensing applications, allowing control over biomolecule density and orientation.

The following workflow diagram illustrates the key steps in creating functionalized surfaces using this compound:

Diagram 1: Experimental workflow for creating functionalized surfaces using this compound

Protocol for Drug Functionalization on SAM-Modified Surfaces

Materials Required:

- SAM-coated substrates (gold, stainless steel, or titanium)

- Therapeutic agent (ibuprofen, flufenamic acid, etc.)

- Novozyme-435 biocatalyst or conventional coupling agents

- Anhydrous toluene or other appropriate solvent

- Heating source

Procedure:

SAM Formation: First create this compound SAMs on the substrate using the standard protocol.

Reaction Preparation: Place the SAM-coated substrates in a solution containing the therapeutic agent (typically 1-10 mg/mL) and Novozyme-435 biocatalyst (50-100 mg/mL) in anhydrous toluene [4] [8].

Reaction: Heat the reaction mixture to 60°C for 5 hours with gentle agitation.

Post-treatment: Remove substrates from the reaction mixture and rinse thoroughly with toluene followed by ethanol to remove unreacted compounds and catalyst.

Drying and Characterization: Dry substrates under nitrogen and characterize using FTIR, XPS, or HPLC to verify drug attachment and quantify loading.

This protocol enables covalent attachment of therapeutic agents to the hydroxyl terminus of this compound SAMs, creating robust drug-eluting surfaces for medical implants.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Incomplete SAM Coverage: Evidenced by inconsistent contact angles or uneven surface properties. Solution: Ensure thorough substrate cleaning, use fresh solutions, and extend immersion time to 48 hours. Verify solvent purity and exclude moisture from the system.

SAM Degradation: SAMs may oxidize or degrade over time, especially under physiological conditions. Solution: Use antioxidants in storage solutions, maintain sterile conditions when required, and consider overcoating for long-term applications.

Low Drug Loading: If drug functionalization yields are low: Increase reaction temperature (up to 70°C), extend reaction time (up to 8 hours), or use higher catalyst concentrations (up to 150 mg/mL).

Non-specific Binding in Biosensing: If biosensors show high background signals: Optimize mixed SAM ratios, incorporate ethylene glycol segments, or use additional blocking agents.

Stability and Storage Considerations

This compound SAMs demonstrate good stability under physiological conditions, making them suitable for biomedical applications. Studies have shown that properly formed SAMs can maintain their integrity for extended periods in buffer solutions. For storage, SAM-functionalized substrates should be kept in inert atmospheres or under ethanol to prevent oxidation. The pure compound should be stored at 2-8°C [1] in sealed containers under inert gas to preserve functionality.

Conclusion and Future Perspectives

This compound represents a versatile building block for surface engineering across diverse applications from medical devices to diagnostic biosensors. Its well-defined chemistry, biocompatible properties, and capacity for further functionalization make it particularly valuable for creating advanced functional interfaces. The protocols outlined in this document provide researchers with robust methodologies for implementing this compound in various experimental and product development contexts.

Future developments will likely focus on creating more complex surface architectures using this compound as a foundation, including gradient surfaces, dynamically responsive interfaces, and multifunctional coatings that combine sensing and therapeutic capabilities. As surface engineering continues to advance, this compound will undoubtedly remain a key tool enabling innovation at the biology-technology interface.

References

- 1. This compound | 73768-94-2 [chemicalbook.com]

- 2. STUDIES ON SURFACE MODIFICATIONS OF MATERIALS ... [d-scholarship.pitt.edu]

- 3. Adaptive hydrophobic and hydrophilic interactions of ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug delivery from therapeutic self-assembled monolayers ... [pubmed.ncbi.nlm.nih.gov]

- 5. Drug delivery from gold and titanium surfaces using self- ... [sciencedirect.com]

- 6. The application of neoglycopeptides in the development ... [pubmed.ncbi.nlm.nih.gov]

- 7. A novel PDMS micro membrane biosensor based on the ... [sciencedirect.com]

- 8. Surface modification of functional self-assembled ... [pubmed.ncbi.nlm.nih.gov]

11-Mercapto-1-undecanol in selenium nanoparticle synthesis

Application Notes: Selenium Nanoparticles (SeNPs)

Selenium Nanoparticles (SeNPs) represent an advanced form of the essential trace element selenium, offering a unique combination of high biological activity and significantly reduced toxicity compared to both inorganic and organic selenium compounds [1] [2] [3]. Their core applications in drug development stem from these key properties:

- Anticancer Activity: SeNPs exhibit selective cytotoxicity, meaning they can induce cell death in cancer cells while showing minimal harmful effects on normal cells [2]. They affect the redox machinery of cancer and normal cells in a differential manner, which is a key mechanism behind their therapeutic potential [3].

- Immunomodulation: SeNPs can directly interact with and regulate innate immune cells (like macrophages and natural killer cells) and adaptive immune cells (such as T cells), showing great promise as potential adjuvants for immunotherapy [4].

- Antioxidant and Anti-inflammatory Effects: In normal tissues, SeNPs act as potent antioxidants, helping to control reactive oxygen species (ROS) levels and alleviate oxidative stress, which is beneficial in conditions like arthritis, diabetes, and nephropathy [2] [3].

- Antimicrobial Properties: SeNPs demonstrate effective activity against a range of bacteria, fungi, and viruses [5].

While one study confirms that 11-Mercapto-1-undecanol has been employed as a surface-modifying agent for SeNPs to investigate their role in reversing drug-induced nephrotoxicity [1], the precise synthesis parameters and quantitative results are not detailed in the available public literature.

Synthesis and Characterization Protocols

The synthesis of SeNPs is broadly categorized into physical, chemical, and biological methods. The table below summarizes the key aspects of these approaches:

| Method | Description | Key Reagents & Conditions | Particle Characteristics |

|---|

| Chemical Synthesis [1] | Reduction of inorganic selenium salts (e.g., sodium selenite) using stabilizing agents. | Precursor: Sodium selenite (Na₂SeO₃). Stabilizers: Bovine Serum Albumin (BSA), chitosan, polysaccharides. Reducing Agents: Ascorbic acid, glutathione. | Size range: 3-20 nm [1]. Spherical shape common. High purity and controllable size. | | Biological Synthesis [6] | Use of microorganisms (bacteria, fungi) or plant extracts to reduce selenium salts. | Strain: Bacillus subtilis SE201412. Condition: 30°C, 18-24h fermentation, 500 mg L⁻¹ Na₂SeO₃. Scaling: 200L fermenter. | Spherical particles, average size: 126 ± 0.5 nm. High conversion rate (99.19%) to SeNPs. | | Physical Synthesis [1] | Techniques like pulsed laser ablation or microwave irradiation. | Target: Selenium pellets/powder. Process: Laser ablation in deionized water. | Size range: 5-400 nm, depending on method and parameters (e.g., 60 nm via excimer laser) [1]. |

The following workflow outlines the general decision-making process for selecting a SeNP synthesis method, with a specific note on the current status of this compound:

General Protocol for Chemical Synthesis of SeNPs using Ascorbic Acid [1]

Preparation of Solutions:

- Dissolve 1 mM sodium selenite (Na₂SeO₃) in deionized water.

- Prepare a 2% (w/v) solution of a stabilizer like Bovine Serum Albumin (BSA) or chitosan in deionized water.

- Prepare a 100 mM solution of ascorbic acid.

Reduction Reaction:

- Mix the sodium selenite and stabilizer solutions under constant magnetic stirring at room temperature.

- Slowly add the ascorbic acid solution dropwise to the mixture. The solution will typically change color to a characteristic red, indicating the formation of SeNPs.

Purification:

- Stir the reaction mixture for an additional 1-2 hours to ensure completion.

- Purify the synthesized SeNPs by dialysis against deionized water or via centrifugation (e.g., 15,000 rpm for 20 minutes) to remove unreacted precursors and by-products.

Characterization:

- Size and Morphology: Analyze using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). SeNPs are often spherical [1] [6].

- Size Distribution: Use Nanoparticle Tracking Analysis (NTA) or dynamic light scattering to determine the hydrodynamic diameter and distribution [6].

- Selenium Content: Determine total selenium content using atomic fluorescence spectrometry [6].

Guidance for Protocol Development with this compound

To develop a protocol for using this compound, you can adapt the general chemical synthesis framework:

Role Definition: this compound is an alkanethiol. The thiol (-SH) group has a strong affinity for selenium, allowing the molecule to bind to the nanoparticle surface. The hydroxyl (-OH) group can provide colloidal stability in aqueous solutions and a handle for further functionalization. It likely acts as both a capping and stabilizing agent [1].

Proposed Experimental Workflow:

- Dissolve sodium selenite in a suitable solvent (e.g., water/ethanol mixture if this compound has limited water solubility).

- Add this compound to the solution at various molar ratios relative to selenium (e.g., 0.5:1, 1:1, 2:1) to optimize stability and size.

- Initiate reduction using a standard reducing agent like ascorbic acid or sodium borohydride.

- Purify and characterize the resulting SeNPs as described in the general protocol.

Key Takeaways and Future Directions

- SeNPs are promising biomedical agents due to their high bioactivity and low toxicity [1] [3].

- While This compound has been identified as a surface ligand for SeNPs in a specific application (nephrotoxicity reversal) [1], a detailed, publicly available synthesis protocol is currently lacking.

- Researchers can use established chemical synthesis methods as a foundation, substituting more common stabilizers (like BSA or chitosan) with this compound, and systematically optimizing the reaction conditions.

References

- 1. Selenium Nanoparticles [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Main Methods of Obtaining ... [mdpi.com]

- 3. Therapeutic applications of selenium nanoparticles [sciencedirect.com]

- 4. Immunomodulatory roles of selenium nanoparticles: Novel ... [pmc.ncbi.nlm.nih.gov]

- 5. An insight into biofabrication of selenium nanostructures ... [link.springer.com]

- 6. Development and application of a new biological nano ... [nature.com]

Comprehensive Application Notes and Protocols for Mixed Self-Assembled Monolayers Featuring 11-Mercapto-1-undecanol

Introduction to Mixed Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) represent a highly versatile class of nanostructured organic films that form spontaneously on specific surfaces when exposed to surfactant molecules containing appropriate surface-active functional groups. Among these, alkylthiol-based SAMs on noble metals—particularly gold—have emerged as one of the most extensively studied and applied systems due to their ease of preparation, stability in various environments, and molecular-level control over surface properties. The creation of mixed SAM systems, incorporating two or more distinct thiol species with different terminal functionalities, enables precise tuning of surface characteristics for specialized applications including biosensing, corrosion protection, and material functionalization.

11-Mercapto-1-undecanol (MCU), with the chemical formula C₁₁H₂₄OS and molecular weight of 204.37 g/mol, has established itself as a particularly valuable component in mixed SAM formulations due to its hydrophilic terminal group and well-defined 11-carbon alkyl chain [1]. The hydroxyl-terminated interface created by MCU SAMs presents a polar, biologically compatible surface that can be further functionalized through various chemical reactions, while also serving to resist non-specific protein adsorption in biological environments. This application note comprehensively details established protocols for forming mixed SAMs incorporating MCU across various substrate types, with specific emphasis on DNA functionalization, corrosion-resistant bilayer formation, and facet-selective monolayer patterning for advanced applications in materials science and biotechnology.

Chemical Properties of this compound

This compound (MCU) is a bifunctional organic molecule characterized by a thiol (-SH) head group for covalent attachment to metal surfaces and a hydroxyl (-OH) terminal group that confers hydrophilic surface properties. The compound typically presents as a white to off-white solid at room temperature with a melting point range of 33-37°C [1]. Its molecular structure features an 11-carbon alkyl chain that facilitates the formation of well-ordered, crystalline-like SAM domains due to van der Waals interactions between adjacent chains.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Specification | Conditions/Notes |

|---|---|---|

| CAS Number | 73768-94-2 | - |

| Molecular Formula | C₁₁H₂₄OS | - |

| Molecular Weight | 204.37 g/mol | - |

| Melting Point | 33-37°C | Literature value |

| Boiling Point | ~304°C | Predicted |

| Flash Point | 54°F (12.2°C) | Highly flammable |

| pKa | 10.49±0.10 | Predicted |

| Storage | 2-8°C | Recommended |

The hydroxyl termination of MCU enables multiple downstream chemical modification pathways, making it particularly valuable for creating functionalized surfaces. The terminal -OH groups can be oxidized to aldehydes or carboxylic acids, esterified, or converted to other functional groups using standard organic synthesis methodologies [1]. Furthermore, MCU forms highly hydrophilic surfaces when assembled into SAMs, with contact angles typically below 20° [2], which is substantially more hydrophilic than methyl-terminated SAMs that exhibit contact angles of approximately 110°.

From a handling perspective, MCU requires specific storage conditions (2-8°C) and appropriate safety precautions due to its low flash point of 54°F (12.2°C) [1]. The compound demonstrates limited solubility in aqueous solutions but dissolves readily in various organic solvents including ethanol, methanol, chloroform, and DMSO, with solubility characteristics that must be considered when preparing SAM formation solutions.

Protocol 1: Mixed DNA/MCU Monolayers on Gold for Biosensing Applications

Background and Principle

The immobilization of single-stranded DNA (ssDNA) on gold surfaces using mixed self-assembled monolayers containing this compound (MCU) as a spacer molecule has become a fundamental platform for developing numerous biosensing applications. This approach addresses critical challenges in DNA sensor development, including nonspecific adsorption, suboptimal DNA orientation, and steric hindrance between adjacent probe molecules [3]. The sequential assembly process first immobilizes thiol-terminated DNA probes, followed by MCU backfilling, which serves to displace non-specifically adsorbed DNA, reorient the remaining probes into an upright configuration, and create a hydrophilic environment that facilitates DNA hybridization.

The underlying mechanism involves the competitive adsorption between MCU and thiolated DNA on the gold surface. MCU molecules initially incorporate into the pre-formed DNA monolayer and subsequently displace weakly adsorbed DNA molecules through a thermodynamically driven process [3]. This results in a controlled reduction of DNA surface density while simultaneously improving probe accessibility. The hydrophilic nature of the MCU matrix also helps to minimize non-specific interactions with biomolecules in complex samples, making this approach particularly valuable for diagnostic applications requiring analysis in biological fluids such as serum.

Materials and Equipment

- Substrate Preparation: Silicon wafers coated with 10 nm chromium adhesion layer and 100 nm gold (99.99% purity) by electron beam evaporation

- DNA Oligomers: HPLC-purified thiol-modified single-stranded DNA (5'-HS-(CH₂)₆-CTGAACGGTAGCATCTTGAC-3') or sequence of choice

- This compound (MCU): ≥97% purity

- DNA Immobilization Buffer: 1 M NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

- Ultrapure Water: Millipore grade or equivalent (18.2 MΩ·cm)

- Solvents: Absolute ethanol for MCU solution preparation

- Equipment: Atomic Force Microscope (AFM), X-ray Photoelectron Spectrometer (XPS), Surface Plasmon Resonance (SPR) instrument, nitrogen drying system, chemical fume hood

Step-by-Step Procedure

Substrate Preparation and Cleaning:

- Begin with freshly prepared gold substrates (typically evaporated onto silicon wafers with chromium adhesion layer)

- Clean gold surfaces using oxygen plasma treatment (5 minutes, 100 W) or piranha solution (3:1 H₂SO₄:H₂O₂) CAUTION: Piranha solution is extremely corrosive and must be handled with appropriate safety measures

- Rinse thoroughly with Millipore water and dry under a stream of nitrogen gas

- Use substrates immediately after cleaning to prevent surface contamination

HS-ssDNA Monolayer Formation:

- Prepare a 1.0 μM solution of thiolated DNA in immobilization buffer (1 M NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

- Immerse freshly cleaned gold substrates in the DNA solution and incubate for 5 hours at room temperature

- Maintain a consistent temperature during incubation to ensure reproducible surface coverage